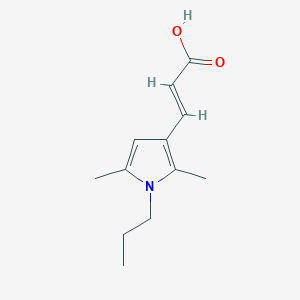

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid

Description

Chemical Identification and Nomenclature of 3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic Acid

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound is derived through the following rationale:

- Parent structure : The pyrrole ring (1H-pyrrole) serves as the core heterocycle.

- Substituents :

- Methyl groups at positions 2 and 5.

- Propyl group at position 1.

- Propenoic acid substituent (prop-2-enoic acid) at position 3.

The structural formula is C₁₂H₁₇NO₂ , with a molecular weight of 207.27 g/mol . The SMILES notation is O=C(O)C=CC1=C(N(CCC)C)C=C(C)C1, reflecting the conjugated double bond in the propenoic acid moiety and substituent positions on the pyrrole ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| CAS Registry Number | 851175-84-3 |

| IUPAC Name | This compound |

The 2D structure features a planar pyrrole ring with substituents arranged to minimize steric hindrance. The propenoic acid group introduces a conjugated system, enhancing electronic delocalization.

Common Synonyms and Alternative Naming Conventions

This compound is referenced under multiple synonyms, including:

- (E)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)acrylic acid

- (2E)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid

- 851175-84-3 (CAS Registry Number).

Alternative naming conventions emphasize stereochemistry (e.g., E/Z isomerism) or functional group positioning. For instance, the term acrylic acid is often substituted for prop-2-enoic acid in older literature.

Structural Relationship to Pyrrole Derivatives and Propenoic Acid Analogues

The compound is part of two critical chemical families:

Pyrrole Derivatives

- Core modifications : Unlike simple pyrroles (e.g., pyrrole-2-carboxylic acid), this molecule incorporates alkyl chains (propyl) and electron-withdrawing groups (propenoic acid), altering its electronic and steric properties.

- Synthetic pathways : It can be synthesized via [3+2] cycloaddition reactions using tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes, a method validated for producing polysubstituted pyrroles.

Propenoic Acid Analogues

- Comparative analysis : Similar to 3-(1H-pyrrol-3-yl)acrylic acid and 3-(pyridin-3-yl)acrylic acid, this compound’s propenoic acid group enables participation in conjugate addition and polymerization reactions.

- Functional versatility : The α,β-unsaturated carboxylic acid moiety allows for nucleophilic attack at the β-carbon, a feature exploited in drug design.

This structural hybrid positions the compound as a valuable intermediate for synthesizing biologically active molecules, including antimicrobial and anti-inflammatory agents.

Properties

IUPAC Name |

(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-7-13-9(2)8-11(10(13)3)5-6-12(14)15/h5-6,8H,4,7H2,1-3H3,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUQJFGITSAJDF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Core Synthesis: Foundation for Functionalization

Paal-Knorr Pyrrole Synthesis

The 2,5-dimethyl-1-propylpyrrole scaffold is synthesized via the Paal-Knorr reaction, which condenses a 1,4-diketone with a primary amine. For this compound, 2,5-hexanedione reacts with propylamine under reflux in acetic acid to yield the pyrrole ring.

$$

\text{2,5-Hexanedione} + \text{Propylamine} \xrightarrow{\text{AcOH, Δ}} \text{2,5-Dimethyl-1-propylpyrrole}

$$

This method achieves moderate yields (60–75%) and is scalable, though purification may require column chromatography due to byproducts like unreacted diketone.

Propenoic Acid Side-Chain Introduction

Vilsmeier Formylation-Knoevenagel Condensation

The Vilsmeier-Haack reaction introduces an aldehyde group at the pyrrole’s 3-position, enabling subsequent condensation with malonic acid to form the α,β-unsaturated carboxylic acid.

Step 1: Vilsmeier Formylation

2,5-Dimethyl-1-propylpyrrole is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield 3-formyl-2,5-dimethyl-1-propylpyrrole.

$$

\text{Pyrrole} + \text{POCl₃/DMF} \xrightarrow{\text{0–5°C}} \text{3-Formylpyrrole Intermediate}

$$

Step 2: Knoevenagel Condensation

The formylated pyrrole reacts with malonic acid in pyridine under reflux, yielding the target propenoic acid via decarboxylation.

$$

\text{3-Formylpyrrole} + \text{Malonic Acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(2,5-Dimethyl-1-propylpyrrol-3-yl)prop-2-enoic Acid}

$$

Yield : 50–65% (over two steps)

Advantages : High regioselectivity; avoids toxic cyanides.

Limitations : Requires strict temperature control during formylation.

Cyano Intermediate Hydrolysis

A cyano group at the pyrrole’s 3-position is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Step 1: Cyanoacylation

2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid (CAS 730972-90-4) is synthesized via nucleophilic substitution or cyanoacylation of the pyrrole.

Step 2: Hydrolysis

The nitrile group is hydrolyzed using 6M HCl at 80°C for 12 hours or NaOH/H₂O₂ at 60°C.

$$

\text{3-Cyanopyrrole} + \text{H₂O} \xrightarrow{\text{HCl or NaOH/H₂O₂}} \text{Propenoic Acid Derivative}

$$

Yield : 70–85%

Advantages : High efficiency; avoids malonic acid decarboxylation.

Limitations : Handling corrosive reagents; potential over-hydrolysis.

Solvent-Free and Catalytic Approaches

Solvent-Free Thermal Condensation

Adapting methods from CN106458888A, the pyrrole and acrylic acid derivative are heated at 150–180°C for 2–4 hours without solvents or catalysts.

$$

\text{2,5-Dimethyl-1-propylpyrrole} + \text{Acrylic Acid} \xrightarrow{\text{150–180°C}} \text{Target Compound}

$$

Yield : 40–55%

Advantages : Eco-friendly; minimal purification.

Limitations : Moderate yields; side reactions at high temperatures.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Conditions | Yield | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier-Knoevenagel | Formylation, Condensation | POCl₃, Pyridine, Δ | 50–65% | Moderate (toxic waste) |

| Cyano Hydrolysis | Cyanoacylation, Hydrolysis | HCl/NaOH, Δ | 70–85% | High (corrosive reagents) |

| Solvent-Free Thermal | Direct Condensation | 150–180°C, solvent-free | 40–55% | Low |

| Ru-Catalyzed (Hypothetical) | Hydrogenation/Coupling | Ru catalyst, H₂ | 60–75% | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenoic acid moiety to saturated acids or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the propenoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or saturated acids .

Scientific Research Applications

Purity and Stability

The compound is commonly available in a purity of 95% and is stable at room temperature, making it suitable for laboratory use .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, a study demonstrated that related pyrrole-based compounds showed selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 1.9 to 7.52 µg/mL .

Neuropharmacology

The compound has been studied for its potential neuroprotective effects. It may act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .

Polymerization Studies

Research has explored the use of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability.

Coatings and Adhesives

Due to its reactive double bond structure, this compound can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors.

Case Study 1: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that compounds derived from this compound exhibited promising anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the impact of this compound on cognitive functions in animal models. The results indicated a significant improvement in memory retention and learning capabilities attributed to the inhibition of acetylcholinesterase .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Functional Group Modifications

Cyano Derivative (CAS 1164512-84-8): The addition of a cyano group at the C2 position of the propenoic acid chain introduces electron-withdrawing effects, enhancing electrophilicity. This modification may improve reactivity in cycloaddition or nucleophilic substitution reactions compared to the parent compound . Molecular weight is slightly reduced (232.28 g/mol) due to the substitution of a hydroxyl group with a cyano moiety.

This analog may exhibit distinct biological activity, particularly in enzyme inhibition .

Research Findings and Data Gaps

- Safety Data: No safety information is available for the target compound in the provided evidence. However, structurally related compounds (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) highlight risks such as skin/eye irritation and respiratory hazards, emphasizing the need for proper handling protocols .

- In contrast, analogs like the cyano derivative are actively cataloged by suppliers such as Chemlyte Solutions .

Biological Activity

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid, with the molecular formula and a molecular weight of 232.28 g/mol. Its structural representation includes a pyrrole ring, which is often associated with various biological activities.

1. Antidiabetic Potential

Research has indicated that derivatives of this compound may exhibit PPAR (Peroxisome Proliferator-Activated Receptor) agonistic activity. PPARs are crucial in regulating glucose metabolism and lipid homeostasis. A study highlighted that compounds with similar structures showed significant activation of PPAR-, which is linked to improved insulin sensitivity and anti-diabetic effects .

2. Antiviral Activity

Another area of interest is the compound's potential as an antiviral agent. Studies on related pyrrole derivatives have demonstrated activity against HIV, specifically targeting the gp41 protein involved in viral fusion . The most active derivatives exhibited IC(50) values in the low micromolar range, suggesting promising antiviral properties.

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF- and IL-6, which are critical in various inflammatory diseases .

Case Study 1: PPAR- Activation

In a pharmacological study assessing various compounds for PPAR- activation, one derivative of the compound showed an EC50 value of 4.95 μM, significantly enhancing glucose uptake in adipocytes compared to the standard drug rosiglitazone .

Case Study 2: Antiviral Efficacy

A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The lead compound demonstrated an EC50 value of 2.2 μM against HIV replication in MT-2 cells, indicating strong potential for further development as an antiviral agent .

Data Tables

Q & A

Q. Advanced Research Focus

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .

- Catalyst screening : Heterogeneous catalysts (e.g., immobilized Lewis acids) improve recyclability and yield (>85%) .

- In-line purification : Simulated moving bed (SMB) chromatography integrates synthesis and purification, reducing downtime .

What are the key considerations for designing biological activity assays for this compound?

Q. Advanced Research Focus

- Target selection : Prioritize receptors linked to pyrrole derivatives (e.g., COX-2 for anti-inflammatory studies) .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to capture efficacy and toxicity thresholds .

- Control compounds : Include indomethacin (anti-inflammatory) or tamoxifen (anticancer) as benchmarks .

How does the compound’s reactivity compare to structurally related pyrrole derivatives?

Q. Basic Research Focus

- Electrophilic substitution : The methylphenyl group deactivates the pyrrole ring, reducing halogenation rates vs. unsubstituted analogs .

- Oxidation stability : The propenoic acid moiety increases susceptibility to oxidation (e.g., with KMnO₄) compared to ester derivatives .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 10 mg/m³) .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

How can researchers explore structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Derivatization : Synthesize analogs with varied substituents (e.g., halogens at the pyrrole 4-position) .

- Bioisosteric replacement : Substitute the propyl group with cyclohexyl to assess hydrophobicity effects on membrane permeability .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., carboxylic acid for target binding) .

What analytical techniques quantify degradation products under varying storage conditions?

Q. Advanced Research Focus

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS .

- Mass fragmentation : Identify degradation peaks (e.g., m/z 237 for decarboxylated products) .

How do solvent choices impact the compound’s solubility in pharmacological assays?

Q. Basic Research Focus

- Polar solvents : DMSO (≥50 mg/mL) is ideal for stock solutions .

- Aqueous buffers : Use co-solvents (e.g., 10% ethanol) to maintain solubility in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.